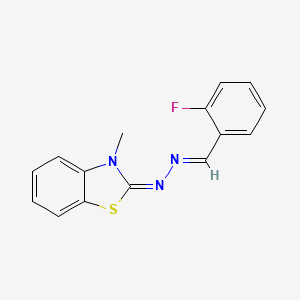

2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as hydrazones from o-fluorobenzaldehydes, involves condensation reactions. A study by Lukin et al. (2006) describes a practical synthesis of indazoles via the reaction of o-fluorobenzaldehydes with hydrazine, highlighting a method that might be similar to the synthesis of the compound (Lukin et al., 2006).

Molecular Structure Analysis

Research by Nogueira et al. (2011) on the crystal structures of hydrazones prepared from arenealdehydes and 2-hydrazinyl-1,3-benzothiazole provides insights into the molecular structure of similar compounds. The study details the structures of various hydrazone compounds, offering a basis for understanding the molecular structure of 2-fluorobenzaldehyde hydrazones (Nogueira et al., 2011).

Chemical Reactions and Properties

The formation of indazoles from o-fluorobenzaldehydes as detailed by Lukin et al. (2006) provides an example of the chemical reactions these compounds can undergo. The study shows the potential reactivity and types of reactions that can be expected from such hydrazones (Lukin et al., 2006).

Physical Properties Analysis

The study of the crystal structure of related hydrazone compounds by Nogueira et al. (2011) indirectly informs about the physical properties such as crystal formation, solvation effects, and hydrogen bonding patterns that may be applicable to 2-fluorobenzaldehyde hydrazones (Nogueira et al., 2011).

Chemical Properties Analysis

The reactivity of o-fluorobenzaldehydes in the synthesis of indazoles, as discussed by Lukin et al. (2006), sheds light on the chemical properties of these compounds. The study’s focus on reactions with hydrazine and the formation of specific products provides valuable insights into the chemical behavior and properties of fluorobenzaldehyde hydrazones (Lukin et al., 2006).

Scientific Research Applications

Synthesis and Characterization

New Practical Synthesis of Indazoles : A novel synthesis route for indazoles involves the reaction of o-fluorobenzaldehydes with hydrazine, highlighting the utility of these compounds in generating complex heterocyclic structures, which are prevalent in various biologically active molecules (Lukin et al., 2006).

Hydrazone Compound Synthesis : Research has demonstrated the synthesis of hydrazone compounds like N′-(4-Hydroxybenzylidene)-2-methylbenzohydrazide, showcasing methods to create structures that are foundational in the development of new materials with potential applications in various scientific domains (Chunbao Tang, 2010).

Biological Activities

Antitumor Evaluation : Research into 3-Methyl-2-benzothiazolinone hydrazone derivatives has shown promising antitumor activity, with specific compounds demonstrating effectiveness against human solid tumor cell lines, highlighting the therapeutic potential of such compounds (Ibrahim et al., 2015).

Tubulin-targeting Agents : Hydrazones derived from fluoro-, hydroxy-, and methoxy-substituted benzaldehydes have been investigated for their anthelmintic activity and antiproliferative effects against breast carcinoma cells. These findings indicate the relevance of such compounds in developing treatments targeting specific cellular components like tubulin (Anichina et al., 2021).

Catalytic Applications

- Molybdenum(VI) Complexes for Oxidation Reactions : Encapsulating molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has shown efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating the potential for such compounds in green chemistry and industrial applications (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name |

(E)-N-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3S/c1-19-13-8-4-5-9-14(13)20-15(19)18-17-10-11-6-2-3-7-12(11)16/h2-10H,1H3/b17-10+,18-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQYOSNYSIABT-MBXAUKRDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN=CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N/N=C/C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6897824 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)

![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)

![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)